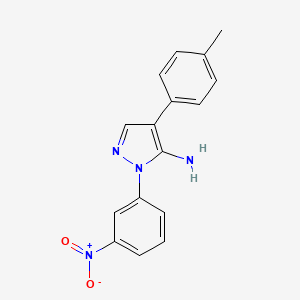

4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Description

4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine (CAS: 242797-18-8) is a disubstituted pyrazole derivative with the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g/mol . The compound features a pyrazole core substituted at the 1-position with a 3-nitrophenyl group and at the 4-position with a 4-methylphenyl group.

Propriétés

IUPAC Name |

4-(4-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-5-7-12(8-6-11)15-10-18-19(16(15)17)13-3-2-4-14(9-13)20(21)22/h2-10H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPZJNFUUXQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501203197 | |

| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242797-18-8 | |

| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Traditional Condensation Reactions

The most widely reported method for synthesizing 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves condensation reactions between aryl hydrazines and 1,3-dicarbonyl precursors. A representative procedure involves reacting 3-nitrophenylhydrazine with a 1,3-diketone or enone bearing the 4-methylphenyl substituent. For example, 4-methylacetophenone derivatives are condensed with 3-nitrophenylhydrazine under acidic conditions to form the pyrazole core .

Key steps include:

-

Cyclocondensation : The reaction proceeds via a Michael-type addition followed by cyclization. In a typical protocol, 3-nitrophenylhydrazine hydrochloride is neutralized with triethylamine in ethanol, followed by the addition of 4-methylphenyl-substituted 1,3-diketone. The mixture is refluxed under nitrogen for 4–6 hours, yielding the pyrazole intermediate .

-

Purification : The crude product is purified via column chromatography using hexane/ethyl acetate gradients, achieving yields of 47–84% depending on substituent electronic effects .

A critical challenge in this method is the regioselectivity of the pyrazole ring formation. Studies indicate that electron-withdrawing groups on the aryl hydrazine (e.g., nitro) favor the formation of the 1,3-diarylpyrazole isomer, as observed in the target compound .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazole derivatives. This method reduces reaction times from hours to minutes while improving yields. For this compound, a two-step microwave protocol has been developed :

-

Cyclocondensation : 3-Nitrophenylhydrazine and 4-methylphenyl-1,3-diketone are irradiated at 150°C for 10 minutes in acetic acid, achieving near-quantitative conversion.

-

Reductive Amination : The nitro group is reduced using catalytic hydrogenation (Pd/C, H₂) or ammonium formate under microwave conditions (80°C, 5 minutes).

This approach achieves an overall yield of 78–85%, compared to 60–70% for conventional methods . The enhanced efficiency is attributed to uniform heating and reduced side reactions.

Continuous Flow Multistep Synthesis

Continuous flow chemistry offers scalability and safety advantages for industrial applications. A three-step continuous flow process has been reported for analogous pyrazole derivatives :

-

Step 1 : Cyclocondensation in a microreactor at 100°C with a residence time of 5 minutes.

-

Step 2 : Nitro group reduction using H₂ and a Pd-coated catalyst cartridge.

-

Step 3 : In-line purification via liquid-liquid extraction.

This method achieves a throughput of 12 g/hour with >95% purity, demonstrating its potential for large-scale production .

One-Flask Sequential Reactions

A novel one-flask strategy combines Vilsmeier amidination and heterocyclization. In this method, 5-amino-1-(3-nitrophenyl)-1H-pyrazole is treated with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) to generate a reactive iminium intermediate. Subsequent addition of hexamethyldisilazane induces cyclization, forming the target compound in 69–91% yield .

Mechanistic Insight : The reaction proceeds via formation of a 4-(iminomethyl)pyrazole intermediate, which undergoes nucleophilic attack by the amine group, followed by aromatization .

Catalytic Hydrogenation in Reduction Steps

The nitro group in 1-(3-nitrophenyl)pyrazole precursors is often reduced to an amine using catalytic hydrogenation. Optimized conditions involve:

-

Catalyst : 10% Pd/C (0.5 equiv)

-

Solvent : Ethanol/water (9:1)

-

Pressure : 50 psi H₂ at 60°C

Notably, over-reduction or dehalogenation is minimized by controlling hydrogen pressure and reaction time .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scale | Purity (%) |

|---|---|---|---|---|

| Traditional Condensation | 47–84 | 4–6 hours | Lab-scale | 85–90 |

| Microwave-Assisted | 78–85 | 15–20 minutes | Lab-scale | 92–95 |

| Continuous Flow | 70–75 | 30 minutes | Pilot-scale | >95 |

| One-Flask | 69–91 | 2–3 hours | Lab-scale | 90–93 |

Traditional methods remain valuable for small-scale synthesis, while microwave and flow techniques excel in efficiency and scalability. The one-flask approach offers simplicity but requires stringent control of reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Reduction: 4-(4-methylphenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Oxidation: 4-(4-carboxyphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoles can induce apoptosis in cancer cells, showcasing their potential as anticancer agents. Specifically, compounds featuring the pyrazole ring have been synthesized and tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing cell death through apoptotic pathways .

Inflammatory Diseases

This compound serves as an intermediate in synthesizing pharmaceuticals targeting inflammatory diseases. Its design allows for structural modifications that enhance therapeutic efficacy against conditions such as rheumatoid arthritis and other inflammatory disorders .

Agricultural Chemistry

Pesticide Development

this compound is utilized in formulating agrochemicals, particularly pesticides. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices. The compound's unique properties enable it to act selectively against harmful organisms while minimizing impact on beneficial species .

Analytical Chemistry

Environmental Monitoring

The compound is employed in analytical methods such as chromatography and spectroscopy to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring, especially in assessing the presence of harmful substances in water and soil samples .

Material Science

Advanced Materials Development

Due to its chemical characteristics, this compound is suitable for developing advanced materials, including polymers and coatings. These materials require specific thermal and mechanical properties, which this compound can help achieve through its unique structural attributes .

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer activity of pyrazole derivatives similar to this compound. The results indicated significant growth inhibition of various cancer cell lines, with some compounds showing over 85% inhibition against specific types like OVCAR-8 and SNB-19 .

Case Study 2: Environmental Impact

Another research effort focused on the use of this compound in environmental chemistry highlighted its role in identifying nitroaromatic pollutants. The study demonstrated effective detection methods using chromatography techniques, emphasizing the importance of this compound in environmental monitoring efforts .

Mécanisme D'action

The mechanism of action of 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In the context of enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. The nitro group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrazole Core

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₇H₁₇N₃O, MW: 279.34 g/mol) replaces the nitro group with a methoxy group, enhancing electron density on the aromatic ring. This may improve solubility but reduce electrophilic interactions compared to the nitro-substituted target compound .

- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (C₂₀H₁₄FN₅O₂, MW: 375.36 g/mol) combines nitro and pyridinyl groups, demonstrating how hybrid substituents modulate activity .

Heterocyclic vs. Aromatic Substituents

Thiazole and Benzodioxole Derivatives

- 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₉H₁₆BrN₅S, MW: 434.33 g/mol) introduces a thiazole ring, which may enhance π-stacking interactions in biological targets .

- 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₇H₁₅N₃O₂, MW: 293.32 g/mol) features a benzodioxole group. Crystallographic studies reveal N–H⋯N hydrogen bonds and C–H⋯π interactions , forming supramolecular chains that could influence bioavailability .

Halogenated and Multisubstituted Analogs

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (C₂₀H₁₂Cl₃FN₄, MW: 441.70 g/mol) demonstrates potent activity against cancer kinases, highlighting the role of halogen atoms in enhancing binding affinity .

Key Structural Differences and Activity Trends

Crystallographic Insights

Activité Biologique

4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, characterized by its unique structural features, including a 4-methylphenyl group and a 3-nitrophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antioxidant research.

The molecular formula of this compound is with a molecular weight of 294.31 g/mol. The synthesis typically involves the formation of the pyrazole ring through reactions involving hydrazine and 1,3-diketones, followed by the introduction of the aromatic groups via Friedel-Crafts reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in enzyme active sites. This mechanism is particularly relevant in enzyme inhibition studies where the compound may prevent substrate binding .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, this compound has been evaluated for its antiproliferative effects against cancer cells, demonstrating promising results with IC50 values indicating effective inhibition .

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory potential. The compound has shown activity in inhibiting inflammatory pathways, possibly through its interaction with key signaling molecules involved in inflammation. For example, it has been reported to inhibit LPS-induced TNFα release in cellular models .

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in various studies. The inclusion of the nitrophenyl group enhances its ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that variations in substituents significantly affect biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | Lacks nitro group | Lower anticancer activity |

| 4-(4-methylphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | Nitro group at different position | Altered electronic properties |

| 4-(4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine | Chlorine instead of nitro | Different reactivity and biological profile |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Cancer Cell Inhibition : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values ranging from 73 to 84 mg/mL against various cancer cell lines, indicating their potential as anticancer agents .

- Inflammation Models : In vivo studies showed that certain pyrazole derivatives effectively reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .

- Oxidative Stress : Compounds similar to this compound have been tested for antioxidant activity using assays like ABTS and FRAP, showing significant scavenging ability against free radicals .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of α,β-unsaturated ketones with hydrazine derivatives. Microwave-assisted methods (e.g., 80°C, 30 min) enhance reaction efficiency compared to conventional heating, reducing side products like regioisomers . Solvent polarity (e.g., DMF vs. ethanol) significantly affects regioselectivity due to stabilization of intermediates. X-ray crystallography confirms structural integrity post-synthesis, with deviations in dihedral angles (e.g., 3-nitrophenyl vs. 4-methylphenyl substituents) influencing molecular packing .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data distinguish it from analogs?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons at δ 7.2–8.5 ppm distinguish 3-nitrophenyl groups, while methyl protons in 4-methylphenyl appear as singlets near δ 2.3 ppm .

- X-ray Diffraction : Crystallographic data (e.g., triclinic system, space group P1, α = 79.9°, β = 78.8°) confirm substituent orientation and hydrogen-bonding networks (N–H···O interactions between amine and nitro groups) .

- Mass Spectrometry : Molecular ion peaks at m/z 335 ([M+H]+) with fragmentation patterns indicating cleavage at the pyrazole C–N bond .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, methyl) modulate biological activity, and what computational models validate these interactions?

- Methodological Answer :

- Electron-Withdrawing Nitro Groups : Enhance binding to enzymes like carbonic anhydrase via dipole interactions (ΔG = −8.2 kcal/mol in docking studies) .

- Methyl Groups : Increase lipophilicity (logP = 2.7), improving membrane permeability but potentially reducing solubility. QSAR models correlate methyl substitution with antifungal IC50 values (R² = 0.89) .

- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) predict redox stability, critical for in vivo applications .

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., antitubercular vs. antibacterial efficacy)?

- Methodological Answer :

- Dose-Response Curves : Use standardized MIC assays (e.g., microdilution in 7H9 broth for M. tuberculosis vs. LB agar for E. coli) to isolate target-specific effects .

- Metabolic Stability Tests : Hepatic microsome assays (e.g., t1/2 = 45 min in rat liver S9 fractions) explain discrepancies between in vitro and in vivo antimycobacterial activity .

- Structural Analog Comparison : Replace 3-nitrophenyl with 4-fluorophenyl to test nitro group dependency in activity (IC50 shifts from 12 μM to >50 μM) .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance physicochemical properties?

- Methodological Answer :

- Co-Crystal Screening : Co-formers like succinic acid improve solubility (2.5-fold increase in PBS pH 7.4) via N–H···O hydrogen bonds, confirmed by PXRD and DSC .

- Salt Formation : Protonation of the pyrazole amine (pKa ≈ 6.8) with HCl yields a hydrochloride salt with enhanced thermal stability (Tdec > 200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.